![molecular formula C22H17N3O B14391453 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with benzaldehyde to form N-anilino-C-phenylcarbonimidoyl, followed by cyclization with 2-aminobenzophenone under acidic conditions to yield the quinolinone structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinolinone ring can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can exhibit unique biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Quinolin-2-one: A simpler analog with similar core structure but lacking the anilino and phenylcarbonimidoyl groups.
N-anilinoquinolinone: Similar structure but without the phenylcarbonimidoyl group.
Uniqueness: 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one is unique due to the presence of both anilino and phenylcarbonimidoyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to interact with various biological targets, making it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C22H17N3O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C22H17N3O/c26-22-19(15-17-11-7-8-14-20(17)23-22)21(16-9-3-1-4-10-16)25-24-18-12-5-2-6-13-18/h1-15,24H,(H,23,26)/b25-21+ |
InChI Key |
OFACNKIMPVIKAR-NJNXFGOHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C3=CC4=CC=CC=C4NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


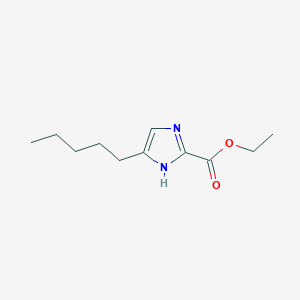
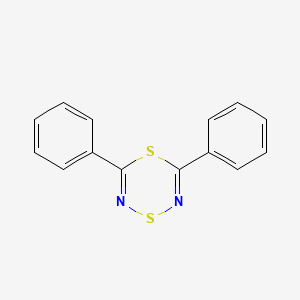
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
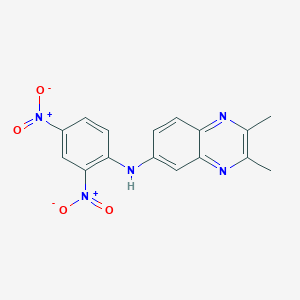
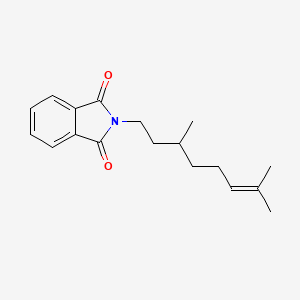
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)

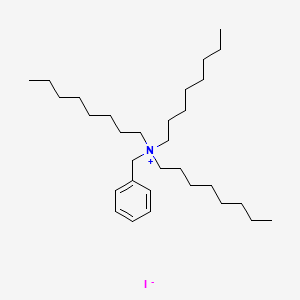
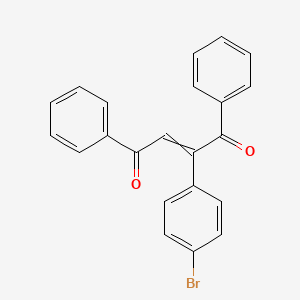
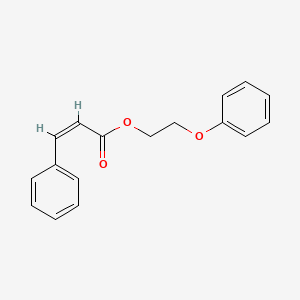
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
